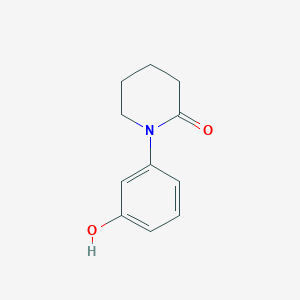
2-Piperidinone, 1-(3-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 1-(3-hydroxyphenyl)- is an organic compound that belongs to the class of chemical compounds known as piperidones . Piperidones are a class of chemical compounds sharing the piperidone skeleton . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine . This multicomponent reaction is related to the Hantzsch pyridine synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Piperidinone, 1-(3-hydroxyphenyl)- is C11H13NO2 . It is an organic compound with the formula (CH2)4CONH . The compound is classified as a lactam .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive .Wirkmechanismus
Target of Action
1-(3-hydroxyphenyl)piperidin-2-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Piperidinone, 1-(3-hydroxyphenyl)- in lab experiments include its wide range of biological activities and its potential use as a neuroprotective agent. However, the limitations of using this compound in lab experiments include the need for careful handling due to its toxic nature and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-Piperidinone, 1-(3-hydroxyphenyl)-. One area of research could focus on the development of novel synthetic methods for the compound. Another area of research could involve the investigation of the compound's potential use as a treatment for neurodegenerative diseases. Furthermore, the compound's potential use as a therapeutic agent for various types of cancer could also be explored. Overall, further research is needed to fully understand the biological activities and potential applications of 2-Piperidinone, 1-(3-hydroxyphenyl)-.
Synthesemethoden
The synthesis of 2-Piperidinone, 1-(3-hydroxyphenyl)- can be achieved through several methods, including the reaction of 3-hydroxyacetophenone with piperidine in the presence of a base. Another method involves the reaction of 3-aminoacetophenone with piperidine, followed by oxidation with potassium permanganate. The purity of the synthesized compound can be determined through analytical methods such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 1-(3-hydroxyphenyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(3-hydroxyphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h3-5,8,13H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGUDBECODJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol](/img/structure/B2949360.png)


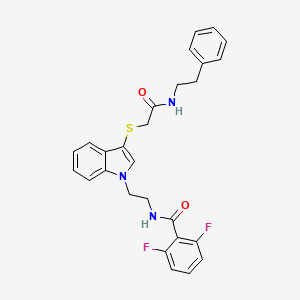

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)
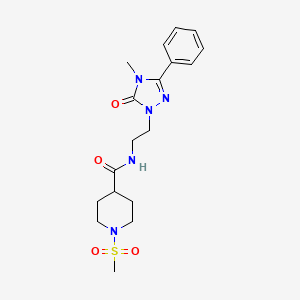

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)
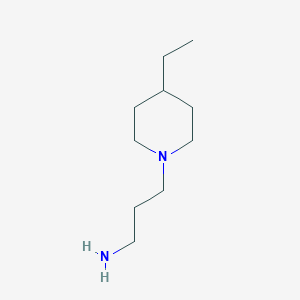
![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
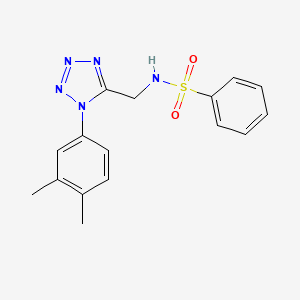
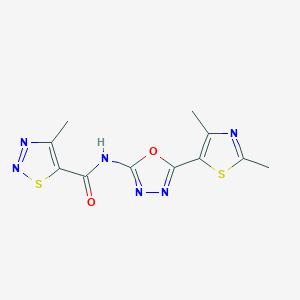
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)